8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Catalog No.
S679735
CAS No.
54621-18-0
M.F
C9H15NO4
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Aci...

CAS Number

54621-18-0

Product Name

8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

IUPAC Name

8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C9H15NO4/c10-8(7(11)12)1-3-9(4-2-8)13-5-6-14-9/h1-6,10H2,(H,11,12)

InChI Key

HIIFALCQUKTUHB-UHFFFAOYSA-N

SMILES

C1CC2(CCC1(C(=O)O)N)OCCO2

Canonical SMILES

C1CC2(CCC1(C(=O)O)N)OCCO2

Organic Synthesis:

-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid serves as a valuable building block in organic synthesis due to its unique structural features. The presence of the carboxylic acid group allows for further functionalization through various chemical reactions, while the spirocyclic ring system introduces rigidity and specific spatial arrangement to the molecule. This combination makes it a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials.

For example, research has reported the utilization of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid in the synthesis of novel spirocyclic scaffolds with potential antitumor activity []. The study highlights the compound's role as a key starting material for the construction of complex molecules with desired biological properties.

Medicinal Chemistry:

The combination of an amino group and a carboxylic acid functionality in 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid makes it a potential candidate for exploring its biological activities. The amino group can participate in various interactions with biomolecules, while the carboxylic acid group can influence the molecule's solubility and interaction with biological membranes.

While research on the specific biological activity of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid itself is limited, its derivatives have shown promising results in specific areas. For instance, studies have explored the potential of its modified forms as anticonvulsant agents []. These findings suggest the potential for further investigation into the development of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid-based therapeutics.

8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a bicyclic compound characterized by its unique spiro structure, which consists of a dioxaspiro framework. The molecular formula for this compound is C9H15NO4, and it has a molecular weight of approximately 201.22 g/mol. The compound features an amino group and a carboxylic acid group, contributing to its potential reactivity and biological activity. Its structural properties include a density of about 1.3 g/cm³ and a melting point range of 301-304 °C, indicating its stability under various conditions .

The chemical reactivity of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can be attributed to the presence of functional groups such as the amino and carboxylic acid groups. These functional groups allow the compound to participate in various reactions:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it a weak acid, while the amino group can accept protons, behaving as a weak base.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: The amino group can react with acyl chlorides or carboxylic acids to form amides.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or altered solubility profiles.

8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has shown potential biological activities, particularly in the context of drug development and medicinal chemistry. Preliminary studies suggest that it may possess:

  • Antimicrobial Activity: Exhibiting inhibitory effects against certain bacterial strains.
  • Cytotoxic Effects: Potentially affecting cancer cell lines, indicating its use in oncology research.
  • Neuroprotective Properties: Some derivatives have been explored for their ability to protect neuronal cells from oxidative stress.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic applications .

The synthesis of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves multi-step organic reactions that may include:

  • Formation of the Spiro Framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The amino and carboxylic acid groups can be introduced via nucleophilic substitution or functional group transformations.
  • Purification: Common methods include recrystallization or chromatography to isolate the desired product.

Specific synthetic routes may vary based on available starting materials and desired purity levels .

This compound has several promising applications across various fields:

  • Pharmaceuticals: As a potential lead compound in drug development due to its biological activity.
  • Polymer Chemistry: Used in modifying polymer properties through copolymerization processes.
  • Chemical Research: Acts as an intermediate in synthesizing more complex organic molecules.

Its unique structure allows for versatility in applications within chemical synthesis and materials science .

Interaction studies involving 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid focus on its binding affinity with biological targets such as enzymes or receptors. These studies help in understanding the compound's pharmacodynamics and pharmacokinetics:

  • Enzyme Inhibition Studies: Investigating its role as an inhibitor or modulator of specific enzymes.
  • Receptor Binding Assays: Evaluating interactions with neurotransmitter receptors or other cellular targets.

Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects .

Several compounds share structural similarities with 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, but each exhibits unique properties:

Compound NameFormulaUnique Features
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic AcidC14H23NO6Contains a Boc protecting group; used in peptide synthesis
1-Amino-4-oxocyclohexanecarboxylic AcidC7H11NO3Simpler structure; used in organic synthesis
7-Amino-2-hydroxyheptanoic AcidC7H15NO3Different carbon chain length; potential use in metabolic studies

The uniqueness of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid lies in its spirocyclic structure combined with both amino and carboxylic functionalities, offering diverse reactivity not found in simpler analogs .

XLogP3

-2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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